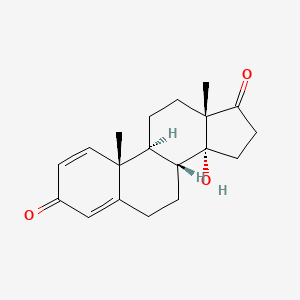
14-Hydroxy-androsta-1,4-diene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxyandrosta-1,4-diene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.
Aplicaciones Científicas De Investigación
Synthesis of 14-Hydroxy-androsta-1,4-diene-3,17-dione
The synthesis of this compound can be achieved through microbial transformations and chemical methods. Notably, biotransformation using specific microorganisms like Pseudomonas spp. has been documented to yield this compound effectively from bile acids. The yields reported range from 23% to 95%, depending on the specific strain and conditions used during the biotransformation process .
Table 1: Synthesis Methods and Yields
| Method | Microorganism | Yield (%) |
|---|---|---|
| Biotransformation | Pseudomonas alcaliphila | 95 |
| Chemical Synthesis | Various methods | Variable |
Biological Activities
This compound exhibits various biological activities that make it a compound of interest in pharmacological research. It acts as an androgen and has been studied for its potential effects on hormone regulation.
Androgenic Activity
Research indicates that this compound may influence androgen receptor activity, which is crucial for the development of male characteristics and reproductive functions. Its role as an androgen could have implications for therapies related to hormonal imbalances .
Antitumor Properties
There is emerging evidence suggesting that derivatives of androsta-1,4-diene compounds exhibit antitumor activities. Studies have shown that certain modifications can enhance their efficacy against cancer cells by inhibiting tumor growth .
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
Hormonal Therapies
Due to its androgenic properties, the compound may be utilized in treatments for conditions related to low testosterone levels or other hormonal deficiencies. Its ability to modulate hormone levels could provide a basis for developing new therapeutic strategies .
Cancer Treatment
The antitumor potential of this compound positions it as a candidate for cancer therapies. Ongoing research aims to elucidate its mechanisms of action and optimize its structure for improved efficacy against specific cancer types .
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Microbial Transformation
A study conducted on the microbial transformation of bile acids demonstrated the effective conversion of these substrates into hydroxy-androstane derivatives using Pseudomonas strains. The high yield (up to 95%) of this compound underscores its potential as a sustainable method for producing steroid compounds .
Case Study 2: Antitumor Activity Assessment
In vitro studies assessing the antitumor activity of modified androsta compounds revealed that certain derivatives showed significant cytotoxic effects on cancer cell lines. These findings suggest a promising avenue for further investigation into the use of this compound in oncology .
Propiedades
Número CAS |
18149-97-8 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-17-8-5-13(20)11-12(17)3-4-15-14(17)6-9-18(2)16(21)7-10-19(15,18)22/h5,8,11,14-15,22H,3-4,6-7,9-10H2,1-2H3/t14-,15+,17-,18+,19+/m0/s1 |
Clave InChI |
JPSFSZXAYMJGAK-BSWVEEBUSA-N |
SMILES |
CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@]1(CCC2=O)O)CCC4=CC(=O)C=C[C@]34C |
SMILES canónico |
CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C |
Key on ui other cas no. |
18149-97-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















